molecular formula C26H30F3N5O5S B1179520 (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid CAS No. 137234-71-0

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Cat. No. B1179520
CAS RN: 137234-71-0
M. Wt: 581.6 g/mol
InChI Key: AMYMCJHOGKVJHB-YAXAZOLQSA-N
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Description

Voriconazole is an antifungal medication used to treat serious fungal or yeast infections such as aspergillosis (fungal infection in the lungs), candidemia (fungal infection in the blood), esophageal candidiasis (candida esophagitis), or other fungal infections (infections in the skin, stomach, kidney, bladder, or wounds) .


Synthesis Analysis

Voriconazole synthesis involves complex chemical reactions. It has been reported that voriconazole and hydrochloric acid are dissolved in a mixture of water and methanol, and the reaction mixture is heated to 65 degrees Celsius. After reacting for 10 minutes, the reaction mixture is cooled to room temperature .


Molecular Structure Analysis

Voriconazole’s molecular structure has been studied using various spectroscopic methods, including Fourier transform-infrared, Ultraviolet-visible (UV-vis), and proton nuclear magnetic resonance (1 H NMR) spectra. These studies have been compared with density functional theory (DFT) calculations .


Chemical Reactions Analysis

Voriconazole undergoes various chemical reactions in the body. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19, and to a lesser extent, CYP2C9 and CYP3A4 . The metabolic clearance of voriconazole is faster in children aged 2 to 12 years than in adults .


Physical And Chemical Properties Analysis

Voriconazole has specific physical and chemical properties that affect its stability and analytical characterization. For instance, voriconazole collected in gel separation tubes declines over time, possibly due to absorptive properties .

Mechanism of Action

Voriconazole works by interfering with fungal cytochrome P450 activity, specifically inhibiting 14-alpha-lanosterol demethylation. This decreases ergosterol synthesis, a principal sterol in the fungal cell membrane, and inhibits fungal cell membrane formation .

Safety and Hazards

Voriconazole is classified as toxic if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for Voriconazole involve further population pharmacokinetic studies on pediatric patients aged younger than 2 years. New or controversial potential covariates, such as inflammation, the cytochrome P450 3A4 genotype, concomitant medications, and various measures of body weight, should be tested because the unexplained variability remains relatively high . Additionally, previously published models should be externally evaluated, and the predictive performance of the various models should be compared .

properties

CAS RN

137234-71-0

Molecular Formula

C26H30F3N5O5S

Molecular Weight

581.6 g/mol

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1

InChI Key

AMYMCJHOGKVJHB-YAXAZOLQSA-N

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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